Benzyl 4-chloro-4-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “Benzyl 4-chloro-4-oxobutanoate” has been studied. For instance, the synthesis of ®-CHBE via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions has been reported . This process involves the use of biocatalysts and offers several advantages including low cost, mild reaction conditions, high yield, and a high level of enantioselectivity .Scientific Research Applications
Psychotropic Activity Research
Benzyl 4-chloro-4-oxobutanoate derivatives have been explored in the study of psychotropic activities. Pulina et al. (2022) investigated the psychotropic effects of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids on experimental animals, finding that these compounds exhibited varying degrees and directions of psychopharmacological effects, including anxiogenic properties without cognitive potential deterioration and a tendency towards anxiolytic activity (Pulina, Krasnova, Kuznetsov, & Naugolnykh, 2022).
Structural and Isomeric Studies
Kawamura et al. (2020) synthesized various 2-arylhydrazono-4-chloro-3-oxobutanoates, closely related to this compound, and found these to exist as isomers in solution. The study highlighted the correlation between equilibrium constants and substituent constants, contributing to the understanding of the structural aspects of these compounds (Kawamura, Yoshida, Yamazaki, Sato, Nagai, Kaji, & Kurasawa, 2020).
Antioxidant and Antimicrobial Activities
Research has also been conducted on the antioxidant and antimicrobial properties of compounds derived from this compound. Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, and evaluated its in vitro antimicrobial and antioxidant susceptibilities, revealing the compound's potential in these areas (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).
Enzymatic and Biochemical Research
Enzymatic studies have also been a significant area of application. Shimizu et al. (1990) explored the enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate, highlighting the use of microbial aldehyde reductase in organic solvent-water diphasic systems (Shimizu, Kataoka, Katoh, Morikawa, Miyoshi, & Yamada, 1990).
Properties
IUPAC Name |
benzyl 4-chloro-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXBLNHRHWZHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502215 | |
Record name | Benzyl 4-chloro-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41437-17-6 | |
Record name | Benzyl 4-chloro-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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